3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-2-(4-fluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)8(5-11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSLJWWIEKJULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(=O)O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455095-34-7 | |
| Record name | 3-Amino-2-(4-fluoro-phenyl)-propionic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Steps
The most documented synthesis involves a two-step protocol combining photooxidative cyanation and carboxylation. This method, developed for structurally analogous fluorinated amino acids, begins with 2-(4-fluorophenyl)ethanamine as the starting material.
- Photooxidative Cyanation :
- The amine undergoes UV-light-driven oxidation in the presence of cyanide sources (e.g., trimethylsilyl cyanide) and a photosensitizer (e.g., rose bengal).
- This step generates a nitrile intermediate via radical-mediated C–H activation.
- Carboxylation with CO₂ :
- The nitrile intermediate reacts with pressurized CO₂ in a mixed solvent system (e.g., acetonitrile/water) to form a hydantoin derivative.
- Acidic hydrolysis (e.g., 6 M HCl, reflux) cleaves the hydantoin ring, yielding the free amino acid.
- Final treatment with HCl in methanol produces the hydrochloride salt.
Optimization and Yield
- Yield : 67% over two steps.
- Key Factors :
- Solvent polarity (acetonitrile enhances CO₂ solubility).
- Light intensity (405 nm LEDs improve reaction efficiency).
- Temperature control (22°C minimizes side reactions).
Resolution of Racemic Intermediates
Chiral Resolution via Diastereomeric Salts
A patent-derived method resolves racemic precursors using chiral resolving agents. Although originally applied to 3-chloro-2-hydroxy-2-methylpropionic acid, this approach is adaptable to β-amino acids:
- Racemic Synthesis :
- Condensation of 4-fluorobenzaldehyde with malonic acid derivatives forms a racemic β-keto ester.
- Reductive amination (e.g., NaBH₄, NH₃) introduces the amino group.
- Diastereomeric Salt Formation :
- The racemic amino acid is treated with brucine or quinine in ethanol to form diastereomeric salts.
- Recrystallization from methanol/water enriches the desired enantiomer.
- Salt Cleavage :
Industrial Scalability
- Yield : 45–50% after resolution.
- Purification : Crystallization in methanol/diethyl ether achieves >99% enantiomeric excess (ee).
Phthaloyl-Protected Intermediate Route
Synthesis via Phthalic Anhydride
A third method, adapted from 3-amino-3-arylpropionic acid syntheses, employs phthalic anhydride as a protecting group:
Advantages and Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Steps | Key Advantages | Limitations |
|---|---|---|---|---|
| Photooxidative Cyanation | 67 | 2 | Scalable, green solvents | Requires UV equipment |
| Chiral Resolution | 45–50 | 3 | High enantiopurity | Low yield, costly resolving agents |
| Phthaloyl Protection | 58–62 | 2 | Mild conditions | Toxic reagents |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C10H12ClFNO3
Molar Mass : Approximately 219.64 g/mol
CAS Number : 1423033-31-1
The compound features an amino group at the third position and a 4-fluorophenyl group at the second position, which influences its biological activity and interactions with molecular targets.
Scientific Research Applications
-
Biochemical Probes
- Description : 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is utilized as a biochemical probe to study enzyme-substrate interactions.
- Case Study : Research has demonstrated its effectiveness in elucidating mechanisms of enzyme inhibition, particularly in metabolic pathways involving kinases.
-
Drug Development
- Potential Therapeutics : The compound is investigated for its role in developing agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating metabolism.
- Results : Synthesis of derivatives has shown enhanced biological activity, indicating potential for treating metabolic disorders.
-
Neuroprotective Effects
- Mechanism : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Application : Its ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases.
-
Antimicrobial Activity
- Study Findings : In vitro evaluations revealed moderate inhibitory effects against various bacterial strains, particularly Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 12.5 µg/mL.
- Implications : These findings support further exploration of this compound in developing new antimicrobial agents.
-
Cytotoxicity in Cancer Therapy
- Research Insights : Studies on cancer cell lines indicated that the compound could induce apoptosis through caspase pathway activation, suggesting its potential role in cancer treatment.
- Future Directions : Further investigation is warranted to assess its efficacy and safety profiles in clinical settings.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Modulates key metabolic pathways | |
| Receptor Modulation | Interacts with neurotransmitter receptors | |
| Antimicrobial | Moderate effects against specific bacterial strains | |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride
- 2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride
Uniqueness
3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .
Biological Activity
3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in biochemical and pharmacological research due to its significant biological activity. This compound is characterized by a propanoic acid backbone with an amino group and a para-fluorophenyl substituent, which enhances its lipophilicity and metabolic stability. Its potential applications span across various fields, including medicinal chemistry, enzyme inhibition, and neurotransmitter modulation.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- SMILES : C1=CC(=CC=C1C(CN)C(=O)O)F
- InChI : InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
The biological activity of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride is primarily mediated through its interactions with specific molecular targets:
Enzyme Inhibition : The compound can act as an inhibitor of enzymes involved in neurotransmitter synthesis. For instance, it has been studied as a potential inhibitor of aromatic L-amino acid decarboxylase (AADC), which is crucial for dopamine production. This inhibition may have therapeutic implications for treating Parkinson's disease and other neurological disorders.
Receptor Modulation : The compound is known to interact with glutamate receptors, influencing synaptic transmission and plasticity. This modulation can affect various physiological responses and has been assessed through bioassays measuring neurotransmitter release and receptor activation.
Biological Activity
Research indicates that 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride exhibits notable biological activities:
- Neurotransmitter Modulation : Its structure suggests significant interactions with glutamate receptors, potentially enhancing or inhibiting synaptic activity.
- Antibacterial Properties : Preliminary studies indicate that the compound may possess antibacterial activity against various Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the available literature .
- Antifungal Activity : The compound has also shown potential antifungal properties against strains like Candida albicans, although further studies are needed to quantify this effect .
Case Studies and Research Findings
Several studies have investigated the biological activities of 3-Amino-2-(4-fluorophenyl)propanoic acid hydrochloride:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-2-(4-fluorophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fluorophenyl-containing propanoic acid derivatives often involves nucleophilic substitution or catalytic coupling reactions. For example, fluorophenyl intermediates can be synthesized via sulfonic acid salt-mediated processes (e.g., using alkali or ammonium salts as described in fluorophenyl sulfinic acid reactions ). Optimization should focus on temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling). Reaction progress can be monitored via TLC or HPLC, with purity assessed using melting point analysis and NMR spectroscopy.
Q. How can researchers characterize the ionization behavior and solubility of this compound under varying pH conditions?
- Methodological Answer : Ionization thermodynamics can be studied using gas-phase ion energetics data and CID (Collision-Induced Dissociation) techniques, as demonstrated for structurally similar amino acids . Solubility profiles should be determined experimentally via pH titration (e.g., 1–14) in aqueous buffers, measuring precipitation thresholds. Computational tools like COSMO-RS can predict solubility trends based on molecular charge distribution and hydrogen-bonding capacity.
Q. What spectroscopic methods are most effective for confirming the stereochemical purity of this compound?
- Methodological Answer : Chiral purity can be validated using polarimetry combined with HPLC equipped with chiral stationary phases (CSPs), such as cellulose tris(3,5-dimethylphenylcarbamate). Circular Dichroism (CD) spectroscopy is also useful for detecting enantiomeric excess (ee) in aqueous solutions . For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical confirmation.
Advanced Research Questions
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH° values) for sodium adducts of structurally related amino acids?
- Methodological Answer : Discrepancies in thermochemical data (e.g., ΔrH° = 201 kJ/mol for sodium adducts of similar compounds ) may arise from differences in experimental setups (e.g., CID vs. ion mobility spectrometry). Researchers should replicate studies using standardized protocols and cross-validate with quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level). Meta-analyses of existing datasets can identify systematic biases.
Q. What strategies are recommended for designing experiments to study the compound’s reactivity in non-aqueous catalytic systems?
- Methodological Answer : Employ statistical Design of Experiments (DoE) methodologies, such as factorial designs or Response Surface Methodology (RSM), to minimize trial-and-error approaches . Key variables include catalyst loading (e.g., 0.1–5 mol%), solvent dielectric constant, and reaction time. High-throughput screening with automated liquid handlers can accelerate data collection.
Q. How can the compound’s potential as a chiral building block in peptide mimetics be evaluated?
- Methodological Answer : Conduct kinetic studies of its incorporation into peptide chains using solid-phase synthesis. Monitor coupling efficiency (via MALDI-TOF MS) and stereochemical fidelity (via Marfey’s reagent derivatization and LC-MS). Compare its reactivity with commercial amino acid derivatives (e.g., Fmoc-protected analogs) under identical conditions .
Q. What advanced techniques are suitable for analyzing environmental degradation products of this compound?
- Methodological Answer : Use LC-QTOF-MS with non-targeted screening to identify degradation intermediates. Simulate environmental conditions (e.g., UV exposure, microbial activity) in controlled bioreactors. Isotopic labeling (e.g., ¹³C or ¹⁵N) can track metabolic pathways in soil or water samples .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for fluorophenyl-propanoic acid derivatives?
- Methodological Answer : Yield variations may stem from impurities in starting materials (e.g., 4-fluorophenylboronic acid) or incomplete purification. Replicate key syntheses using rigorously characterized reagents (≥99% purity by HPLC). Publish detailed procedural logs, including raw NMR spectra and chromatograms, to enable third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
